molecular formula C8H8N2 B169760 2-(6-Methylpyridin-2-yl)acetonitrile CAS No. 14993-80-7

2-(6-Methylpyridin-2-yl)acetonitrile

Cat. No.: B169760
CAS No.: 14993-80-7
M. Wt: 132.16 g/mol
InChI Key: UEBREBAKASRNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpyridin-2-yl)acetonitrile: is an organic compound with the molecular formula C8H8N2 . It is a derivative of pyridine, characterized by the presence of a nitrile group attached to the acetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile typically involves the reaction of 6-methylpyridine with acetonitrile in the presence of a base. One common method includes the use of potassium cyanide as a reagent, which facilitates the formation of the nitrile group . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

2-(6-Methylpyridin-2-yl)acetonitrile serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its nitrile group can undergo various chemical reactions:

  • Oxidation: Converts to carboxylic acids.
  • Reduction: Can be transformed into primary amines.
  • Substitution Reactions: The nitrile group can participate in nucleophilic substitutions, leading to diverse derivatives.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor in synthesizing biologically active molecules. Its structure allows it to interact with specific enzymes and receptors, potentially modulating various biochemical pathways:

  • Drug Development: Investigated for its efficacy in targeting specific diseases through enzyme inhibition or receptor modulation.
  • Biological Activity: The compound's unique structure may enhance binding affinities compared to other similar compounds.

Industry

The compound finds applications in the production of fine chemicals and specialty materials. Its unique properties make it valuable for:

  • Polymer Synthesis: Acts as a building block for advanced materials with tailored properties.
  • Specialty Chemicals: Utilized in creating chemicals with specific functionalities for industrial applications.

Case Study 1: Drug Development

A study investigated the use of this compound as a precursor for synthesizing novel inhibitors targeting cancer-related enzymes. The compound demonstrated promising results in preliminary assays, indicating potential therapeutic applications .

Case Study 2: Material Science

Research highlighted the role of this compound in developing advanced polymeric materials. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in drug development .

Comparison with Similar Compounds

  • 2-(5-Methylpyridin-2-yl)acetonitrile
  • 2-(6-Methylpyridin-3-yl)acetonitrile
  • 6-Methyl-3-pyridineacetonitrile

Comparison: 2-(6-Methylpyridin-2-yl)acetonitrile is unique due to the position of the methyl and nitrile groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .

Biological Activity

2-(6-Methylpyridin-2-yl)acetonitrile is a pyridine derivative that has garnered attention for its potential biological activity. This compound's unique structure, characterized by a pyridine ring and an acetonitrile group, suggests various interactions with biological macromolecules, which may influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2C_9H_{10}N_2, with a molecular weight of approximately 146.19 g/mol. The compound features a methyl group at the 6-position of the pyridine ring, which may affect its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features to this compound demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially influencing metabolic pathways. For instance, compounds in the same class have been shown to inhibit metabotropic glutamate receptors, which are implicated in anxiety and depression .
  • Antiparasitic Potential : There is emerging evidence suggesting that related compounds exhibit efficacy against parasites such as T. cruzi and L. donovani, indicating potential for further exploration in antiparasitic drug development .

Case Studies

  • Antimicrobial Efficacy : A study focused on pyridine derivatives reported that certain analogs showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various bacterial strains, including E. coli and S. aureus . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
  • Receptor Binding Studies : Research comparing various pyridine derivatives indicated that modifications at the pyridine ring could enhance binding affinity to metabotropic glutamate receptors . This suggests that this compound could be evaluated for its receptor interaction profiles.
  • Antiparasitic Activity : A collaborative screening identified a series of pyridine-containing compounds with sub-micromolar potency against T. cruzi in vitro models . Although specific data on this compound was not highlighted, the results underscore the potential of this chemical class in treating parasitic infections.

Table 1: Biological Activity Profiles of Pyridine Derivatives

Compound NameActivity TypeMIC (µM)Reference
This compoundAntimicrobialTBD
Compound A (related structure)Antimicrobial4.69 - 22.9
Compound B (related structure)Receptor BindingHigh Affinity
Compound C (related structure)AntiparasiticSub-micromolar

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methylpyridin-2-yl)acetonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer: A robust synthesis involves cyclocondensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under microwave irradiation (120°C, 30 min) in acetic acid/ethanol (1:1 v/v). Catalytic amounts of piperidine enhance yield (70–85%). Optimization includes solvent polarity adjustments and temperature control to minimize side reactions like acrylonitrile dimerization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer:

  • NMR/IR: Use 1H^1H- and 13C^{13}C-NMR to confirm nitrile (C≡N, ~110 ppm) and pyridyl proton environments. IR stretches at ~2240 cm1^{-1} validate the nitrile group.
  • X-ray crystallography: Resolve bond angles (e.g., Pd–P–O6–C7 torsion: 102.4°) and intermolecular interactions (e.g., F···F distances: 2.8–3.1 Å) for structural validation .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?

  • Methodological Answer:

  • Use fume hoods and nitrile gloves to prevent inhalation/skin contact.
  • In case of exposure, rinse eyes with water (≥15 min) and wash skin with soap.
  • Store in airtight containers away from oxidizers to prevent hazardous reactions (e.g., cyanide release under heat) .

Advanced Research Questions

Q. How can DFT calculations guide the design of reactions involving this compound?

  • Methodological Answer: Perform B3LYP/6-31G(d) geometry optimizations to model transition states (e.g., cyclocondensation with malononitriles). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate with experimental activation energies (ΔG^‡ ~25–30 kcal/mol) .

Q. What strategies resolve contradictions in reported reaction yields for heterocyclic derivatives of this compound?

  • Methodological Answer:

  • Systematic screening: Vary solvents (DMF vs. ethanol), catalysts (piperidine vs. DBU), and temperatures.
  • Byproduct analysis: Use LC-MS to identify side products (e.g., bis-acrylonitriles).
  • Reproducibility checks: Cross-validate with independent synthetic protocols (e.g., solid-phase vs. microwave-assisted) .

Q. How can this compound be leveraged in asymmetric catalysis or chiral heterocycle synthesis?

  • Methodological Answer:

  • Chiral auxiliaries: Incorporate (4S,5R)-dihydrooxazole moieties via Pd-catalyzed coupling (e.g., 4,5-diphenyl-4,5-dihydrooxazole derivatives).
  • Enantioselective purification: Use chiral HPLC (e.g., amylose-based columns) to isolate enantiomers (≥99% ee) .

Q. What are the challenges in isolating this compound from complex reaction mixtures, and how can they be mitigated?

  • Methodological Answer:

  • Chromatography: Employ gradient silica gel columns (hexane/ethyl acetate, 4:1 to 1:1) to separate nitriles from polar byproducts.
  • Crystallization: Use acetonitrile/water (3:1) for recrystallization, monitoring purity via melting point (mp ~120–125°C) and 1H^1H-NMR .

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBREBAKASRNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483144
Record name 2-(6-methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14993-80-7
Record name 2-(6-methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.